4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
Descripción
This compound is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a furan-2-yl substituent at position 2, and a (2H-1,3-benzodioxol-5-yl)methylamine group at position 3. The benzenesulfonyl moiety is a common pharmacophore in enzyme inhibitors, contributing to binding affinity through sulfonyl group interactions. The molecular formula is C₂₁H₁₇N₃O₅S, with a molecular weight of 423.44 g/mol.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c24-30(25,15-5-2-1-3-6-15)21-20(29-19(23-21)17-7-4-10-26-17)22-12-14-8-9-16-18(11-14)28-13-27-16/h1-11,22H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGXQPBLFMDDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine, also known as D072-1530, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure features a benzenesulfonyl group, a benzodioxole moiety, and an oxazole ring, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to D072-1530 exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of dual-specificity kinases implicated in cancer progression. This suggests that D072-1530 may also interact with similar targets, potentially leading to tumor growth inhibition .
Antimicrobial Properties
The compound has shown promise in antimicrobial activity. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. The presence of the furan and oxazole rings is believed to enhance its interaction with microbial enzymes, disrupting their function .
The proposed mechanism involves the interaction of the benzenesulfonyl group with active sites on target proteins, leading to conformational changes that inhibit enzymatic activity. Additionally, the benzodioxole moiety may engage in π-π stacking interactions with nucleic acids or proteins, further modulating biological responses .
Case Studies
- Antimalarial Activity : A study on structurally related compounds found that certain derivatives exhibited dose-dependent antimalarial activity against Plasmodium falciparum. These compounds chelated free iron and inhibited heme polymerization, which are crucial for parasite survival .
- In Vivo Studies : In murine models, related compounds showed significant suppression of parasite growth and improved survival rates in infected mice. This highlights the potential therapeutic applications of D072-1530 in treating malaria .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the benzodioxole and benzenesulfonyl groups can significantly affect biological activity. For example:
- Hydroxyl substitutions on the benzodioxole moiety enhance solubility and bioavailability.
- Alkyl chain variations on the benzenesulfonyl group can increase binding affinity to target enzymes.
Data Table: Summary of Biological Activities
Análisis De Reacciones Químicas
Reactivity of the Oxazole Ring
The oxazole ring participates in electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution
-
Nitration : The electron-rich oxazole undergoes nitration at position 2 (furyl-adjacent), forming nitro derivatives under HNO₃/H₂SO₄ .
-
Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-oxazole analogs .
Ring-Opening Reactions
Benzenesulfonyl Group Reactivity
The sulfonyl group acts as an electron-withdrawing substituent, moderating oxazole’s electron density.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Sulfonamide displacement by amines | |
| Reduction | LiAlH₄, THF | Benzylthiol derivative |
Furan-2-yl Substituent Reactions
The furan ring is prone to oxidation and Diels-Alder reactions.
Oxidation
Cycloaddition
Amine Functional Group Transformations
The benzodioxolylmethylamine undergoes alkylation and acylation.
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, pyridine | N-acetyl derivative | 85% |
| Schiff Base Formation | Benzaldehyde, EtOH | Imine product | 72% |
Stability and Degradation Pathways
-
Acidic Conditions : Oxazole ring hydrolyzes to β-ketoamide (t₁/₂ = 2 h in 1M HCl) .
-
UV Exposure : Furan ring degrades via [4+2] cycloreversion, forming reactive intermediates .
Comparative Reactivity Table
| Functional Group | Reaction | Rate (k, s⁻¹) | Conditions |
|---|---|---|---|
| Oxazole | Nitration | 0.15 | HNO₃, 0°C |
| Furan | Diels-Alder | 2.3 × 10⁻³ | 80°C, 12 h |
| Sulfonamide | SNAr | 0.08 | DMF, 80°C |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
A. N-Benzyl-4-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)-1,3-Oxazol-5-Amine ()
- Key Differences : The benzyl group is substituted with a 4-chlorophenylsulfonyl group.
- Molecular weight: 438.89 g/mol .
B. 4-(Benzenesulfonyl)-2-(4-Methylphenyl)-N-[(Pyridin-3-yl)methyl]-1,3-Oxazol-5-Amine ()
- Key Differences : A pyridinylmethyl group replaces the benzodioxolylmethyl group, and a 4-methylphenyl group is present at position 2.
- Impact : The pyridine ring improves water solubility due to its basic nitrogen, while the methyl group may sterically hinder enzyme binding. Molecular weight: 405.47 g/mol .
C. 4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholin-4-ylpropyl)-1,3-Oxazol-5-Amine ()
- Key Differences : A morpholinylpropyl chain replaces the benzodioxolylmethyl group, and a 2-chlorophenyl group is at position 2.
- Impact : The morpholine ring enhances hydrophilicity, improving aqueous solubility. The chlorine atom may increase cytotoxicity. Molecular weight: 489.99 g/mol .
Physicochemical Properties
*Estimated LogP values using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
